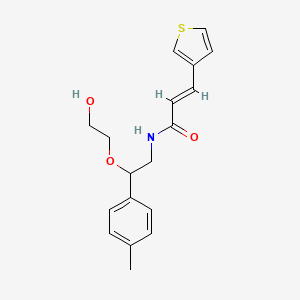

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic compound characterized by the presence of a thiophene ring, an acrylamide group, and a hydroxyethoxyethyl side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, p-tolyl ethylamine, and ethylene glycol.

Formation of Intermediate: The first step involves the reaction of p-tolyl ethylamine with ethylene glycol to form the intermediate 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine.

Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acrylamide group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or sulfuric acid.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophen-2-yl group instead of thiophen-3-yl.

N-(2-(2-hydroxyethoxy)ethyl)-3-(thiophen-3-yl)acrylamide: Lacks the p-tolyl group.

Uniqueness

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the p-tolyl group and the thiophen-3-yl ring distinguishes it from other similar compounds, potentially leading to unique applications in various fields.

Activité Biologique

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on recent research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C19H23N3O3S. Its structure incorporates a thiophene ring, which is known for contributing to various biological activities, and a hydroxyethoxy group that may enhance solubility and bioavailability.

Research indicates that this compound may interact with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). It has been studied for its potential antinociceptive (pain-relieving) properties, which are believed to be mediated through:

- Modulation of nAChRs : The compound acts as a positive allosteric modulator of α7 nAChRs, enhancing their activity and potentially leading to analgesic effects .

- Calcium Channel Interaction : It may inhibit voltage-gated N-type calcium channels (CaV2.2), which are crucial in pain signaling pathways .

Biological Activity Studies

Recent studies have characterized the pharmacological effects of this compound using various animal models. Notably:

- Antinociceptive Activity : In a mouse model of oxaliplatin-induced neuropathic pain, the compound demonstrated significant pain relief compared to controls. The study employed electrophysiological techniques to confirm its action on nAChRs and calcium channels .

- Behavioral Assessments : The effects on locomotion and exploratory behavior were evaluated using the hole-board test, indicating that the compound does not adversely affect general activity levels while providing analgesic benefits .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| DM497 | Thiophen derivative | Positive allosteric modulator of α7 nAChR; antinociceptive effects |

| PAM-2 | Furan derivative | Known analgesic properties; acts on α7 nAChR |

| DM490 | Furan derivative | Similar mechanism; evaluated for pain relief |

This comparison highlights the distinct role of the thiophene group in enhancing biological activity compared to other structural analogs.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Pain Relief : A study published in 2023 assessed the efficacy of DM497 (the active form related to this compound) in alleviating chemotherapy-induced neuropathic pain. Results indicated a significant reduction in pain scores when administered at specific dosages .

- Mechanistic Insights : Another study focused on the electrophysiological characterization of its interaction with nAChRs, providing insights into how structural modifications influence receptor binding and activity .

Propriétés

IUPAC Name |

(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14-2-5-16(6-3-14)17(22-10-9-20)12-19-18(21)7-4-15-8-11-23-13-15/h2-8,11,13,17,20H,9-10,12H2,1H3,(H,19,21)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUIOOQPALFOML-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CSC=C2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CSC=C2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.